molecular formula C11H13NS B8690961 2-tert-Butylphenyl isothiocyanate

2-tert-Butylphenyl isothiocyanate

Cat. No. B8690961
M. Wt: 191.29 g/mol
InChI Key: ZCUHDPHNPZQPND-UHFFFAOYSA-N
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Patent
US08519149B2

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2-tert-butylaniline (5.0 g, 0.033 mol), thiophosgene (3.80 g, 0.033 mol) and N-ethyl di-isopropyl amine (8.5 g, 0.066 mol) to afford 3.0 g of the desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7])([CH3:4])([CH3:3])[CH3:2].[C:12](Cl)(Cl)=[S:13].C(N(C(C)C)C(C)C)C>>[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[N:7]=[C:12]=[S:13])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=CC=C1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC=C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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